1-(Allyloxymethyl)-2-fluorobenzene
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Overview
Description
1-(Allyloxymethyl)-2-fluorobenzene is an organic compound characterized by the presence of an allyloxymethyl group attached to a benzene ring substituted with a fluorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Allyloxymethyl)-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzyl alcohol and allyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-fluorobenzyl alcohol is reacted with allyl bromide under reflux conditions to form the desired product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Allyloxymethyl)-2-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The allyloxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1-(propoxymethyl)-2-fluorobenzene.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a catalyst or a strong base.
Major Products:
Oxidation: Formation of 2-fluorobenzaldehyde or 2-fluorobenzoic acid.
Reduction: Formation of 1-(propoxymethyl)-2-fluorobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a building block for the development of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Allyloxymethyl)-2-fluorobenzene is primarily determined by its chemical structure. The presence of the fluorine atom can influence the compound’s reactivity and interaction with other molecules. The allyloxymethyl group provides a site for further chemical modifications, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
- 1-(Methoxymethyl)-2-fluorobenzene
- 1-(Ethoxymethyl)-2-fluorobenzene
- 1-(Propoxymethyl)-2-fluorobenzene
Comparison: 1-(Allyloxymethyl)-2-fluorobenzene is unique due to the presence of the allyloxymethyl group, which provides additional reactivity compared to its methoxy, ethoxy, and propoxy counterparts. The allyl group can undergo further reactions, such as polymerization or cross-linking, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-fluoro-2-(prop-2-enoxymethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6H,1,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAXCJFYXNVXMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599877 |
Source
|
Record name | 1-Fluoro-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-12-0 |
Source
|
Record name | 1-Fluoro-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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